Calcium chlorite

Description

Properties

CAS No. |

14674-72-7 |

|---|---|

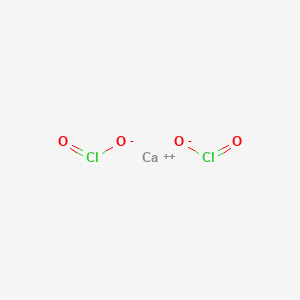

Molecular Formula |

Ca(ClO2)2 CaCl2O4 |

Molecular Weight |

174.98 g/mol |

IUPAC Name |

calcium;dichlorite |

InChI |

InChI=1S/Ca.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

InChI Key |

QXIKMJLSPJFYOI-UHFFFAOYSA-L |

SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Canonical SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Other CAS No. |

14674-72-7 |

physical_description |

Calcium chlorite appears as white granular solid. Prolonged exposure to fire or heat may result in an explosion and the rupturing of the containers. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Calcium Chlorite from Calcium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of calcium chlorite (B76162) (Ca(ClO₂)₂) from calcium hydroxide (B78521) (Ca(OH)₂). The primary synthesis route involves the reaction of chlorine dioxide (ClO₂) with an aqueous slurry of calcium hydroxide, which concomitantly produces calcium chlorate (B79027) (Ca(ClO₃)₂). A significant challenge in this synthesis is the separation of the desired calcium chlorite from the calcium chlorate byproduct. This document details the core chemical reaction, experimental protocols derived from patent literature, and analytical methods for product characterization. Due to the limited availability of diverse experimental data in the public domain, this guide primarily relies on the methodologies presented in foundational patents.

Introduction

This compound is a compound of interest for various applications, including its potential use as a precursor in the generation of chlorine dioxide, a potent antimicrobial and oxidizing agent. The synthesis of this compound from readily available and cost-effective starting materials like calcium hydroxide is a subject of practical importance. This guide aims to provide a comprehensive technical resource for professionals engaged in chemical synthesis and drug development by outlining the known procedures for its preparation and purification.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound from calcium hydroxide is the absorption of chlorine dioxide gas into an aqueous slurry of calcium hydroxide. This reaction leads to the formation of both this compound and calcium chlorate in equimolecular amounts.[1]

The balanced chemical equation for this reaction is:

2 Ca(OH)₂ + 2 ClO₂ → Ca(ClO₂)₂ + Ca(ClO₃)₂ + 2 H₂O

A critical aspect of this synthesis is the subsequent separation of this compound from the reaction mixture.

Experimental Protocols

The following experimental protocols are based on the methods described in the patent literature for the synthesis and separation of this compound.

Materials and Equipment

-

Calcium Hydroxide (Ca(OH)₂)

-

Chlorine Dioxide (ClO₂) gas

-

Calcium Chlorate (Ca(ClO₃)₂)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

Reaction vessel equipped with a gas inlet and stirrer

-

Filtration apparatus

-

Drying oven

Synthesis and In-Situ Precipitation of this compound

This protocol focuses on the precipitation of this compound from the reaction slurry, a key step for its separation from the more soluble calcium chlorate.[1]

Procedure:

-

Prepare an aqueous slurry of calcium hydroxide. The concentration of calcium hydroxide can be varied.

-

To this slurry, add a predetermined quantity of calcium chlorate and, optionally, calcium chloride. The addition of these salts decreases the solubility of this compound, promoting its precipitation.

-

Introduce chlorine dioxide gas into the stirred slurry. The absorption of ClO₂ initiates the formation of this compound and calcium chlorate.

-

Continue the addition of chlorine dioxide until the desired amount of this compound has precipitated. The reaction temperature should be controlled, with literature suggesting procedures at approximately 25°C.[1]

-

Separate the precipitated this compound from the slurry by filtration.

-

The solid this compound product can be washed with a small amount of cold water to remove adhering mother liquor.

-

Dry the purified this compound precipitate in an oven at a suitable temperature.

Quantitative Data

Table 1: Synthesis of this compound without Calcium Chloride

| Parameter | Value |

| Reactants | |

| Calcium Hydroxide (Ca(OH)₂) | 18.3 parts by weight |

| Calcium Chlorate (Ca(ClO₃)₂) in initial slurry | 52 parts by weight |

| Water | 100 parts by weight |

| Chlorine Dioxide (ClO₂) absorbed | 33.25 parts by weight |

| Reaction Temperature | 25 °C |

| Products | |

| This compound (Ca(ClO₂)₂) formed | 21.58 parts by weight |

| Precipitated this compound (Ca(ClO₂)₂) | ~18.9 parts by weight |

Table 2: Synthesis of this compound with Calcium Chloride

| Parameter | Value |

| Reactants | |

| Calcium Hydroxide (Ca(OH)₂) | 25 parts by weight |

| Calcium Chlorate (Ca(ClO₃)₂) in initial slurry | 43 parts by weight |

| Sodium Chloride (NaCl) in initial slurry | 24 parts by weight |

| Water | 100 parts by weight |

| Chlorine Dioxide (ClO₂) absorbed | 11.4 parts by weight |

| Reaction Temperature | 25 °C |

| Products | |

| This compound (Ca(ClO₂)₂) formed | 7.4 parts by weight |

| Precipitated this compound (Ca(ClO₂)₂) | ~6 parts by weight |

Product Characterization and Analytical Methods

The primary challenge in characterizing the product of this synthesis is the differentiation and quantification of this compound and calcium chlorate.

High-Performance Ion Chromatography (HPIC) / Ion Chromatography (IC):

This is a powerful analytical technique for the separation and quantification of anions like chlorite (ClO₂⁻) and chlorate (ClO₃⁻). The method involves the separation of the ions on an ion-exchange column followed by detection, typically by conductivity. This allows for the determination of the purity of the synthesized this compound and the quantification of the calcium chlorate impurity.

Visualizations

Synthesis and Separation Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from calcium hydroxide, incorporating the separation step.

Caption: Workflow for the synthesis and separation of this compound.

Core Reaction Pathway

This diagram illustrates the primary chemical transformation occurring during the synthesis.

Caption: Core reaction for the synthesis of this compound.

Conclusion

The synthesis of this compound from calcium hydroxide and chlorine dioxide is a feasible process, with the primary technical challenge being the separation of the product from the co-produced calcium chlorate. The use of solubility-suppressing additives, as detailed in the patent literature, offers a viable method for this separation. Further research into optimizing reaction conditions such as temperature, pressure, and reactant concentrations could lead to improved yields and purity of the final product. The analytical technique of ion chromatography is essential for the accurate characterization of the synthesized this compound. This guide provides a foundational understanding for researchers and professionals looking to explore the synthesis of this compound.

References

An In-depth Technical Guide to Calcium Chlorite (CAS No. 14674-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of calcium chlorite (B76162) (CAS No. 14674-72-7). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound. This document synthesizes available data on its chemical and physical properties, safety and handling protocols, and toxicological profile. Notably, there is a significant scarcity of publicly available experimental data for many of the standard physicochemical properties of calcium chlorite. This guide accurately reflects this data gap and focuses on verified information.

Chemical Identity and Structure

This compound is an inorganic salt with the chemical formula Ca(ClO₂)₂. It is composed of a calcium cation (Ca²⁺) and two chlorite anions (ClO₂⁻).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14674-72-7 |

| Molecular Formula | CaCl₂O₄ or Ca(ClO₂)₂ |

| Molecular Weight | 174.98 g/mol |

| IUPAC Name | calcium dichlorite |

| Synonyms | Bischlorous acid calcium salt |

| UN Number | 1453 |

The crystal structure of this compound has been determined from X-ray powder diffraction data. It crystallizes in the orthorhombic space group Ccca. The structure consists of layers of calcium cations coordinated by chlorite anions, with the oxygen atoms forming nearly ideal square antiprisms. Within these layers, each chlorite anion bridges four calcium cations.

Physicochemical Properties

There is a notable lack of experimentally determined physicochemical data for this compound in publicly accessible literature. Many databases list key properties as "not available." The information that is available is summarized below.

Table 2: Known Physicochemical Properties

| Property | Value | Notes |

| Physical State | White granular solid. | |

| Density | 2.71 g/cm³ | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Decomposes in water. | Reacts with water to form calcium hydroxide (B78521) and chlorine dioxide. |

Reactivity and Hazardous Properties

This compound is a strong oxidizing agent and poses a significant fire risk when in contact with organic materials.

-

Decomposition in Water : It decomposes in water to produce calcium hydroxide and chlorine dioxide, which is an explosive oxidizing gas.

-

Reaction with Acids : Contact with acids results in the liberation of toxic gas.

-

Reaction with Combustible Materials : As a strong oxidizer, it can accelerate the burning of combustible materials.

-

Instability : Prolonged exposure to fire or heat may lead to an explosion. It can react explosively with ammonia (B1221849) and ignites on contact with potassium thiocyanate.

Experimental Protocols

Crystal Structure Determination via X-ray Powder Diffraction

The crystal structure of this compound was refined using the Rietveld method from X-ray powder diffraction data. This technique involves directing X-rays at a powdered sample of the material and measuring the scattering of the X-rays. The resulting diffraction pattern is then compared to theoretical patterns generated from crystal structure models. The model is refined until the calculated and experimental patterns match, thus determining the arrangement of atoms in the crystal lattice.

Analytical Determination of Chlorite in Water

Standardized methods exist for the detection and quantification of chlorite anions in aqueous solutions, which are

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Calcium Chloride

Disclaimer: Initial research indicates a significant scarcity of publicly available thermodynamic data for aqueous calcium chlorite (B76162) (Ca(ClO₂)₂). Sources suggest that there is a "paucity of data concerning the physical properties of this salt and they are not easily accessible"[1]. Due to this lack of information, this guide will focus on the thermodynamic properties of the closely related and extensively studied compound, aqueous calcium chloride (CaCl₂). This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic characteristics of aqueous calcium chloride solutions.

Physicochemical Properties of Calcium Chloride

Calcium chloride is an inorganic salt with the chemical formula CaCl₂. It is a white, crystalline solid at room temperature and is highly soluble in water[2]. The dissolution of anhydrous calcium chloride in water is a notably exothermic process, leading to a significant increase in temperature[2][3]. This property is the basis for many of its large-scale applications[2]. In aqueous solutions, calcium chloride dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻)[2].

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of solid and aqueous calcium chloride.

Table 1: Standard Molar Thermodynamic Properties of Solid Calcium Chloride and its Hydrates at 298.15 K

| Property | Anhydrous (CaCl₂) | Monohydrate (CaCl₂·H₂O) | Dihydrate (CaCl₂·2H₂O) | Tetrahydrate (CaCl₂·4H₂O) | Hexahydrate (CaCl₂·6H₂O) |

| Standard Enthalpy of Formation (ΔfH⦵) (kJ/mol) | -795.42[2][4] | -1110.98[2] | |||

| Standard Molar Entropy (S⦵) (J/mol·K) | 108.4[2] | 284.93[5] | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -748.8[6] | -2213[5] | |||

| Molar Heat Capacity (C) (J/mol·K) | 72.89[2] | 106.23[2] | 172.92[2] | 251.17[2] | 300.7[2] |

| Enthalpy of Fusion (ΔfusH) (kJ/mol) | 40[5] |

Table 2: Thermodynamic Properties of Aqueous Calcium Chloride at 298.15 K

| Property | Value | Conditions |

| Standard Enthalpy of Formation (ΔfH⦵) (kJ/mol) | -877.3[7] | Standard state |

| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -816.05[6] | Standard state |

| Enthalpy of Solution (ΔHsoln) (kJ/mol) | -81.3[3] | For anhydrous CaCl₂ |

| Entropy Change of Solution (ΔS) (J/K·mol) | -44.7[8] | For CaCl₂(s) → Ca²⁺(aq) + 2Cl⁻(aq) |

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of aqueous electrolyte solutions involves a variety of experimental techniques. Below are outlines of common methodologies.

Calorimetry for Enthalpy and Heat Capacity Measurement

-

Differential Scanning Calorimetry (DSC): DSC is a widely used technique to measure the heat flow associated with temperature changes and phase transitions. To determine the heat capacity of a CaCl₂ solution, a known mass of the solution is heated at a constant rate, and the heat flow required to do so is compared to that of a reference standard.

-

Isothermal Titration Calorimetry (ITC): ITC can be used to measure the heat of solution (enthalpy of solution). A concentrated solution of CaCl₂ is titrated into a known volume of water in the calorimeter cell. The heat released or absorbed during the dissolution process is measured directly.

Potentiometry for Activity Coefficient Determination

-

Ion-Selective Electrodes (ISEs): The activity of calcium and chloride ions in a solution can be measured using ion-selective electrodes. By measuring the electromotive force (EMF) of a galvanic cell containing the CaCl₂ solution and reference electrodes, the activity coefficients of the ions can be calculated using the Nernst equation.

Isopiestic Method for Osmotic Coefficient Measurement

-

Principle: The isopiestic method involves equilibrating a solution of unknown water activity (the CaCl₂ solution) with a reference solution of known water activity (e.g., NaCl or H₂SO₄ solutions) in a sealed, evacuated desiccator at a constant temperature.

-

Procedure:

-

Samples of the CaCl₂ solution and the reference solution are placed in separate cups within the desiccator.

-

The desiccator is evacuated and placed in a constant temperature bath.

-

Water evaporates from the solution with higher water activity and condenses into the solution with lower water activity until the water activities of both solutions are equal.

-

Once equilibrium is reached (indicated by constant weight of the samples), the molalities of both solutions are determined.

-

The osmotic coefficient of the CaCl₂ solution can then be calculated from the known osmotic coefficient of the reference solution and the equilibrium molalities.

-

Visualizations

Dissolution and Dissociation of Calcium Chloride

Caption: Dissolution of solid CaCl₂ in water and subsequent dissociation into ions.

Experimental Workflow for Isopiestic Measurement

Caption: Workflow for determining the osmotic coefficient via the isopiestic method.

References

- 1. Calcium chlorite | 14674-72-7 [chemicalbook.com]

- 2. Calcium chloride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. calcium chloride hexahydrate [chemister.ru]

- 6. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 7. xaktly.com [xaktly.com]

- 8. homework.study.com [homework.study.com]

"calcium chlorite stability and decomposition pathways"

An In-depth Technical Guide to the Stability and Decomposition Pathways of Calcium Chlorite (B76162)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium chlorite (Ca(ClO₂)₂) is a strong oxidizing agent with limited available data regarding its stability and decomposition. This guide synthesizes the current understanding of this compound's properties, drawing analogies from related chlorite salts where direct data is absent. The primary decomposition pathway for solid this compound is predicted to be an exothermic disproportionation reaction, yielding calcium chlorate (B79027) (Ca(ClO₃)₂) and calcium chloride (CaCl₂). In the presence of water, decomposition leads to the formation of calcium hydroxide (B78521) and the explosive gas, chlorine dioxide. This document provides a comprehensive overview of the stability, decomposition pathways, and proposed experimental protocols for the characterization of this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Properties and Stability

This compound is a white granular solid.[1] As a salt of a weak acid (chlorous acid) and a relatively strong base (calcium hydroxide), its aqueous solutions are expected to be slightly alkaline. The stability of solid this compound is influenced by several factors, including temperature, moisture, and the presence of impurities.

Thermal Stability

Table 1: Thermal Decomposition Data for Analagous Alkali Metal Chlorites [2]

| Compound | Formula | Molar Mass ( g/mol ) | DTA Exothermic Peak (°C) | Decomposition Products |

| Lithium Chlorite | LiClO₂ | 74.39 | ~125 | LiClO₃, LiCl |

| Sodium Chlorite | NaClO₂ | 90.44 | 180-200 | NaClO₃, NaCl |

| Potassium Chlorite | KClO₂ | 106.55 | ~175 | KClO₃, KCl |

| Rubidium Chlorite | RbClO₂ | 152.92 | ~178 | RbClO₃, RbCl |

| Cesium Chlorite | CsClO₂ | 200.36 | ~190 | CsClO₃, CsCl |

Given that the Ca²⁺ ion has a higher charge density than alkali metal ions, it is expected to have a significant polarizing effect on the chlorite anion, suggesting that this compound may have a lower decomposition temperature compared to sodium or potassium chlorite.

Reactivity with Water

This compound is decomposed by water.[1][3] This reaction produces calcium hydroxide and chlorine dioxide, which is an explosive gas.[1][3] This reactivity highlights the critical importance of storing this compound in a dry environment.

Decomposition Pathways

The decomposition of this compound can proceed through different pathways depending on the conditions.

Solid-State Thermal Decomposition (Hypothesized)

By analogy with alkali metal chlorites, the primary thermal decomposition pathway for solid this compound is proposed to be a disproportionation reaction:

3Ca(ClO₂)₂ (s) → 2Ca(ClO₃)₂ (s) + CaCl₂ (s)

This reaction is expected to be exothermic. At higher temperatures, the resulting calcium chlorate would further decompose:

Ca(ClO₃)₂ (s) → CaCl₂ (s) + 3O₂ (g)

Aqueous Decomposition

In the presence of water, the decomposition is more complex. As stated in safety data, this compound reacts with water to form calcium hydroxide and chlorine dioxide.[1][3]

2Ca(ClO₂)₂ (s) + 2H₂O (l) → Ca(OH)₂ (s) + Ca(OH)₂ (aq) + 2ClO₂ (g) + 2H⁺ (aq) + 2e⁻

In acidic aqueous solutions, chlorite ions (ClO₂⁻) are in equilibrium with chlorous acid (HClO₂). The decomposition of chlorous acid is a key factor in the overall decomposition in aqueous media. The decomposition of chlorite in acidic solution can lead to the formation of chloride, chlorate, and chlorine dioxide.

Proposed Experimental Protocols

To definitively characterize the stability and decomposition pathways of this compound, the following experimental protocols are proposed.

Synthesis of this compound

A method for the synthesis of this compound is described in a patent, which involves the absorption of chlorine dioxide in an aqueous slurry of calcium hydroxide.[1] This process also yields calcium chlorate.[1]

Experimental Workflow for Synthesis and Purification:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential techniques for studying the thermal stability of solid materials.

TGA Protocol:

-

Sample Preparation: A small, accurately weighed sample of finely ground, dry this compound is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heating Rate: A controlled linear heating rate (e.g., 5, 10, and 20 °C/min) is applied to assess the effect of heating rate on decomposition temperatures.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition, for example, 500 °C.

-

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset and peak decomposition temperatures are determined from the TGA and its derivative (DTG) curves.

DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample of dry this compound is hermetically sealed in an aluminum or gold pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., nitrogen or argon).

-

Heating Rate: A controlled linear heating rate, identical to one of the TGA rates for direct comparison (e.g., 10 °C/min).

-

Temperature Range: Similar to the TGA range.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Exothermic or endothermic events are identified, and the enthalpy change (ΔH) of decomposition is calculated from the peak area.

Table 2: Proposed TGA/DSC Experimental Parameters

| Parameter | Setting | Rationale |

| Sample Mass | 5-10 mg | Ensures uniform heating and minimizes thermal gradients. |

| Heating Rates | 5, 10, 20 °C/min | Allows for kinetic analysis of the decomposition. |

| Atmosphere | Nitrogen (or Argon) | Prevents oxidation or other reactions with air. |

| Temperature Range | 25 - 500 °C | To cover the expected decomposition range. |

| Crucible Type | Alumina (TGA), Sealed Aluminum/Gold (DSC) | Inertness and proper sealing to contain any evolved gases. |

Analysis of Decomposition Products

To identify the solid and gaseous products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). For the analysis of solid residues, X-ray diffraction (XRD) can be used to identify the crystalline phases present before and after decomposition.

Handling and Storage

Given its reactivity, strict safety protocols must be followed when handling and storing this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from combustible materials, acids, and sources of heat or ignition.[4]

-

Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection to avoid inhalation of dust.[4] Avoid the formation of dust and prevent electrostatic discharge.[4]

Conclusion

While direct experimental data on the stability and decomposition of this compound is limited, a working model can be constructed based on the known chemistry of other chlorite salts and available safety data. The primary decomposition pathway in the solid state is likely a disproportionation to calcium chlorate and calcium chloride. The presence of water leads to a different decomposition pathway, producing chlorine dioxide. The proposed experimental protocols provide a framework for the detailed characterization of this compound's thermal properties. Due to its oxidizing nature and reactivity with water, stringent safety measures are imperative for handling and storage. Further research is essential to fully elucidate the properties of this compound.

References

An In-Depth Technical Guide to the Reaction of Calcium Chlorite with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chlorite (B76162), Ca(ClO₂)₂, is a potent oxidizing agent whose reactivity in aqueous media is of significant interest in various chemical and industrial applications. This document provides a comprehensive technical overview of the primary reactions of calcium chlorite when it comes into contact with water. The principal reaction pathway involves decomposition to yield chlorine dioxide and calcium hydroxide (B78521).[1][2] Concurrently, the chlorite ion is susceptible to disproportionation, a complex process influenced by pH and other solution conditions, leading to the formation of various chlorine oxyanions. Due to a notable scarcity of specific kinetic and thermodynamic data for this compound in the scientific literature, this guide also draws upon the more extensively studied behavior of chlorous acid and other chlorite salts to infer potential reaction mechanisms. Detailed experimental protocols for the analysis of key reactants and products are provided to facilitate further research in this area.

Chemical Properties of this compound

This compound is a white, granular solid with the chemical formula Ca(ClO₂)₂.[1][2] It is recognized as a strong oxidizing agent and poses a significant fire and explosion risk, particularly when in contact with organic materials or subjected to heat.[1][2]

Physical and Chemical Data

While comprehensive experimental data for this compound is limited, the following table summarizes its known properties.

| Property | Value | Source |

| Chemical Formula | Ca(ClO₂)₂ | [1][2] |

| Molar Mass | 174.98 g/mol | [1] |

| Appearance | White granular solid | [1][2] |

| Reactivity in Water | Decomposes | [1][2] |

| Primary Decomposition Products | Calcium hydroxide (Ca(OH)₂) and Chlorine dioxide (ClO₂) | [1][2] |

Core Reactions in Aqueous Solution

When this compound is introduced to water, it engages in two primary types of reactions: decomposition and disproportionation.

Decomposition Reaction

The most direct reaction of this compound with water is its decomposition. In this process, the compound reacts with water to form calcium hydroxide and chlorine dioxide.[1][2] Chlorine dioxide is a gaseous product known for its own potent oxidative properties and potential for explosion.[1][2]

Overall Reaction: Ca(ClO₂)₂(s) + H₂O(l) → Ca(OH)₂(aq) + 2ClO₂(g)

This reaction is fundamental to applications where the controlled release of chlorine dioxide is desired, for instance, in some disinfection processes.

Disproportionation of the Chlorite Ion

The chlorite ion (ClO₂⁻) itself is unstable in aqueous solution and can undergo disproportionation, a reaction where the same species is simultaneously oxidized and reduced. This process is highly dependent on the pH of the solution. While specific studies on this compound are scarce, the general behavior of the chlorite ion suggests the following potential pathways:

-

Formation of Chlorate (B79027) and Chloride: In this pathway, chlorite ions react to form chlorate (ClO₃⁻) and chloride (Cl⁻) ions.

-

Formation of Perchlorate (B79767) and Chlorite: Under certain conditions, chlorate ions formed from the initial disproportionation can further disproportionate into perchlorate (ClO₄⁻) and chlorite (ClO₂⁻) ions.[3]

The self-decomposition of chlorite primarily proceeds via its acidic form, chlorous acid (HClO₂).[4] Therefore, in acidic conditions, the decomposition and disproportionation are more pronounced.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways of this compound in water.

Caption: Dissolution and Decomposition of this compound in Water.

Caption: Potential Disproportionation Pathways of the Chlorite Ion.

Quantitative Data

There is a significant lack of published quantitative kinetic and thermodynamic data for the reaction of this compound in water. The majority of available research focuses on the more commercially common calcium hypochlorite (B82951) or on sodium chlorite. The data for related compounds are presented here for context but should not be directly extrapolated to this compound without experimental verification.

Kinetic Data for Related Compounds

| Reaction | Compound | Rate Law | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Aqueous Decomposition | Calcium Hypochlorite | 2nd order in OCl⁻ | 96.8 kJ/mol | 6.67 x 10¹⁰ L/mol·s |

| Self-Decomposition | Chlorous Acid | k[HClO₂]² | 84 kJ/mol | Not Specified |

Thermodynamic Data

Experimental Protocols

To study the reaction of this compound with water, a series of analytical methods are required to identify and quantify the reactants and products.

Preparation of Aqueous this compound Solution

Objective: To prepare a solution of this compound of a known concentration for reaction studies.

Materials:

-

This compound, Ca(ClO₂)₂

-

Deionized, organic-free water

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Due to the reactivity of this compound, perform all handling in a well-ventilated fume hood.

-

Weigh the desired mass of this compound using an analytical balance.

-

Carefully transfer the solid to a volumetric flask of the appropriate size.

-

Slowly add a small amount of deionized water to the flask to dissolve the solid, swirling gently.

-

Once dissolved, dilute the solution to the calibration mark with deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Due to the instability of chlorite solutions, prepare fresh solutions daily and protect them from light.

Quantification of Chlorite, Chlorate, and Chloride

Objective: To determine the concentration of chlorite and its common disproportionation products in an aqueous sample.

Methodology: Ion Chromatography (IC)

Instrumentation:

-

Ion chromatograph equipped with a conductivity detector.

-

Anion-exchange column suitable for separating oxyhalides (e.g., SMT ionRes A50 or similar).[6]

-

Suppressor module.

Procedure:

-

Eluent Preparation: Prepare an appropriate eluent solution, typically a carbonate/bicarbonate buffer, as recommended by the column manufacturer.

-

Calibration Standards: Prepare a series of mixed calibration standards containing known concentrations of chloride (Cl⁻), chlorite (ClO₂⁻), and chlorate (ClO₃⁻) from certified stock solutions.

-

Sample Preparation:

-

Withdraw an aliquot of the reaction mixture at a specified time point.

-

If necessary, quench the reaction (e.g., by rapid dilution or pH adjustment, depending on the study's focus).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates.

-

Dilute the sample as needed with deionized water to fall within the calibration range.

-

-

Analysis:

-

Inject the prepared standards and samples into the ion chromatograph.

-

Record the chromatograms, identifying peaks based on the retention times of the standards.

-

Construct a calibration curve for each analyte by plotting peak area against concentration.

-

Determine the concentration of each analyte in the samples from the calibration curve.

-

Quantification of Chlorine Dioxide

Objective: To measure the concentration of gaseous or dissolved chlorine dioxide produced from the decomposition reaction.

Methodology: UV-Visible Spectrophotometry

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Dissolved ClO₂:

-

For aqueous samples, measure the absorbance of the solution at the wavelength of maximum absorbance for chlorine dioxide (approximately 360 nm).

-

Use a molar absorptivity coefficient (ε) from the literature to calculate the concentration via the Beer-Lambert Law (A = εbc).

-

Note: This method is subject to interference from other absorbing species.

-

-

Gaseous ClO₂:

-

To measure gaseous ClO₂ from the headspace of a reactor, a gas-tight syringe can be used to transfer a sample to a gas cell for spectrophotometric analysis or to bubble the gas through an absorbing solution.

-

Alternatively, colorimetric methods using indicators that change color upon oxidation by chlorine dioxide can be employed.[7]

-

Conclusion and Future Directions

The reaction of this compound with water is primarily characterized by a decomposition pathway that generates chlorine dioxide and calcium hydroxide. Additionally, the resulting chlorite ions are prone to complex disproportionation reactions. A significant gap exists in the scientific literature regarding the specific kinetics and thermodynamics of these reactions for the calcium salt. Future research should focus on experimentally determining the rate constants, activation energies, and thermodynamic parameters for the decomposition and disproportionation of aqueous this compound. Such data would be invaluable for the safe handling, storage, and application of this highly reactive compound in various scientific and industrial fields.

References

- 1. This compound | Ca(ClO2)2 | CID 61757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. The chlorate ion can be disproportionate in basic solution class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. separationmethods.com [separationmethods.com]

- 7. cdn.who.int [cdn.who.int]

"calcium chlorite vs calcium hypochlorite basic properties"

An In-depth Technical Guide to the Core Properties of Calcium Chlorite (B76162) and Calcium Hypochlorite (B82951)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the fundamental chemical and physical properties of calcium chlorite (Ca(ClO₂)₂) and calcium hypochlorite (Ca(OCl)₂). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two calcium-containing oxychlorine salts. This document outlines their structural differences, stability, reactivity, and decomposition pathways. Detailed experimental protocols for their synthesis and analysis are provided, alongside comparative data tables and visualizations to elucidate key distinctions in their chemical behavior.

Introduction

This compound and calcium hypochlorite are both potent oxidizing agents with significant applications in various chemical and industrial processes. However, their distinct chlorine oxidation states (+3 in chlorite, +1 in hypochlorite) give rise to substantial differences in their stability, reactivity, and utility. Calcium hypochlorite is a widely used disinfectant and bleaching agent, valued for its high available chlorine content and relative stability in solid form.[1] this compound, while a stronger oxidizing agent, is less common due to its inherent instability and hazardous nature, readily decomposing to produce the explosive gas chlorine dioxide.[2] A thorough understanding of their contrasting properties is essential for safe handling, appropriate application, and the development of novel chemical entities.

Comparative Physicochemical Properties

The fundamental properties of this compound and calcium hypochlorite are summarized in the tables below for ease of comparison.

Table 1: General and Physical Properties

| Property | This compound | Calcium Hypochlorite |

| Chemical Formula | Ca(ClO₂)₂[2] | Ca(OCl)₂[1] |

| Molecular Weight | 174.98 g/mol [2] | 142.98 g/mol [1] |

| Appearance | White granular solid[2] | White to grayish-white powder, granules, or tablets[1] |

| Odor | Odorless | Strong chlorine-like odor[1] |

| Density | 2.71 g/cm³ | 2.35 g/cm³ (at 20 °C)[1] |

| Melting Point | Decomposes | 100 °C (decomposes)[1] |

| Boiling Point | Decomposes | 175 °C (decomposes)[1] |

| Solubility in Water | Decomposes in water[2] | 21 g/100 mL (reacts)[1] |

Table 2: Chemical and Reactivity Properties

| Property | This compound | Calcium Hypochlorite |

| Oxidation State of Chlorine | +3 | +1 |

| Stability | Unstable, sensitive to heat and friction.[2] | Relatively stable in dry form, decomposes in the presence of moisture and heat.[1] |

| Reactivity with Acids | Reacts to yield explosive chlorine dioxide gas.[2] | Reacts with acids to produce chlorine gas.[1] For example, with hydrochloric acid: Ca(OCl)₂ + 4HCl → CaCl₂ + 2Cl₂ + 2H₂O.[3] |

| Decomposition Products | Calcium hydroxide (B78521) and chlorine dioxide upon reaction with water.[2] | Calcium chloride, calcium chlorate, oxygen, and chlorine depending on conditions.[4] |

| Oxidizing Power | Strong oxidizing agent.[2] | Strong oxidizing agent.[3] |

Synthesis and Decomposition Pathways

Synthesis Pathways

The synthesis of this compound and calcium hypochlorite involves distinct chemical routes, reflecting their different stability and intended applications.

Decomposition Pathways

The decomposition of these compounds proceeds via different mechanisms, yielding distinct products.

Experimental Protocols

Laboratory Scale Synthesis of Calcium Hypochlorite

This procedure describes the preparation of calcium hypochlorite by chlorination of a calcium hydroxide slurry.[5][6]

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Reaction vessel with a gas inlet tube and stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a slurry of calcium hydroxide in water within the reaction vessel. The concentration should be carefully controlled to optimize the reaction.

-

Bubble chlorine gas through the stirred slurry. The temperature of the reaction should be monitored and controlled, as the reaction is exothermic.

-

Continue the chlorination until the desired concentration of calcium hypochlorite is achieved. This can be monitored by periodic testing of the available chlorine content.

-

The resulting mixture contains solid calcium hypochlorite, dissolved calcium chloride, and unreacted calcium hydroxide.[5]

-

Filter the slurry to separate the solid product.

-

The filter cake is then dried under vacuum or in a controlled temperature oven to yield the final calcium hypochlorite product.

Laboratory Scale Synthesis of this compound

This method involves the reaction of chlorous acid with calcium carbonate.

Materials:

-

Calcium carbonate (CaCO₃)

-

Chlorous acid (HClO₂) solution

-

Reaction vessel with a stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a reaction vessel, add solid calcium carbonate to a solution of chlorous acid.

-

Stir the mixture. The reaction will produce this compound, water, and carbon dioxide gas. CaCO₃(s) + 2HClO₂(aq) → Ca(ClO₂)₂(aq) + H₂O(l) + CO₂(g)

-

Continue the reaction until the effervescence of carbon dioxide ceases, indicating the consumption of the limiting reagent.

-

Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

The filtrate, an aqueous solution of this compound, can be carefully evaporated to induce crystallization of this compound hexahydrate.

-

The crystals are then collected and can be gently dried. Extreme care must be taken during drying as this compound is sensitive to heat.

Analysis of Available Chlorine in Calcium Hypochlorite (Iodometric Titration)

This protocol outlines the determination of the available chlorine content in a sample of calcium hypochlorite.[7]

Materials:

-

Calcium hypochlorite sample

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Erlenmeyer flask, burette, and other standard laboratory glassware

Procedure:

-

Accurately weigh a sample of calcium hypochlorite and dissolve it in a known volume of distilled water to prepare a stock solution.

-

Pipette a known aliquot of the stock solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution and acidify the mixture with glacial acetic acid. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution. OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color of the iodine fades to a pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears. This is the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used and calculate the percentage of available chlorine in the original sample.

Analysis of Chlorite Concentration by Ion Chromatography

This protocol describes the determination of chlorite ions in a sample, a method particularly relevant for assessing the purity of this compound or its presence as a byproduct.[8][9]

Materials:

-

Aqueous sample containing chlorite ions

-

Ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex IonPac AS9-HC).

-

Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate).

-

Standard solutions of known chlorite concentrations.

-

Sample filtration apparatus (if necessary).

Procedure:

-

Prepare a series of standard solutions of sodium chlorite with known concentrations to generate a calibration curve.

-

Prepare the sample for analysis. This may involve dilution to bring the chlorite concentration within the linear range of the instrument and filtration to remove any particulate matter.

-

Set up the ion chromatograph with the appropriate column, eluent, and detector settings.

-

Inject a known volume of each standard solution into the ion chromatograph and record the resulting chromatograms.

-

Plot a calibration curve of peak area versus chlorite concentration for the standard solutions.

-

Inject the prepared sample into the ion chromatograph and record the chromatogram.

-

Identify the chlorite peak in the sample chromatogram based on its retention time compared to the standards.

-

Determine the concentration of chlorite in the sample by comparing its peak area to the calibration curve.

Reactivity and Hazards

This compound

This compound is a powerful oxidizing agent and presents significant hazards.

-

Instability: It is unstable and can decompose explosively when heated or subjected to friction.[2]

-

Reaction with Water: It decomposes in water to produce calcium hydroxide and chlorine dioxide, which is an explosive gas.[2]

-

Reaction with Combustibles: It can accelerate the burning of combustible materials and may ignite on contact with certain substances like potassium thiocyanate.[2]

-

Reaction with Ammonia (B1221849): Reaction with ammonia can produce shock-sensitive ammonium (B1175870) chlorite.[2]

Calcium Hypochlorite

Calcium hypochlorite is also a strong oxidizing agent with its own set of hazards.

-

Reaction with Acids: It reacts with acids to release toxic chlorine gas.[1] This is a significant hazard, especially in enclosed spaces.

-

Reaction with Organic Materials and Combustibles: As a strong oxidizer, it can react violently with organic materials and other combustible substances, creating a fire and explosion risk.[10][11]

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[10][11]

-

Decomposition: It decomposes upon heating, which can lead to the rupture of containers.[12] It also decomposes in moist air, releasing its characteristic chlorine-like odor.[1]

Applications

The differing properties of this compound and calcium hypochlorite lead to distinct applications.

-

This compound: Due to its instability and hazardous nature, this compound has limited direct applications. It is primarily of interest in specialized chemical synthesis where a strong, specific oxidizing agent is required.

-

Calcium Hypochlorite: This compound is widely used as:

Conclusion

This compound and calcium hypochlorite, while both calcium salts of chlorine oxyacids, exhibit markedly different properties and applications. Calcium hypochlorite is a relatively stable and widely used disinfectant and bleaching agent. In contrast, this compound is a highly reactive and unstable compound, limiting its practical use but making it a subject of interest for specific oxidative chemical transformations. A thorough understanding of their respective synthesis, decomposition, and handling requirements, as detailed in this guide, is paramount for their safe and effective use in a research and development setting.

References

- 1. Aguachlon-How to Properly Store Calcium Hypochlorite for Safety and Effectiveness [aguachlon.com]

- 2. This compound | Ca(ClO2)2 | CID 61757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]

- 9. separationmethods.com [separationmethods.com]

- 10. Precautions for the storage of calcium hypochlorite-ENOCHLOR [enochem.com.cn]

- 11. Aguachlon-Calcium Hypochlorite Manufacturing Process: Step-by-Step Guide to Production [aguachlon.com]

- 12. publiccommons.ca [publiccommons.ca]

Understanding the Oxidizing Potential of Calcium Chlorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chlorite (B76162), Ca(ClO₂)₂, is a strong oxidizing agent owing to the presence of the chlorite ion, in which chlorine is in the +3 oxidation state.[1] While specific quantitative data and experimental protocols for calcium chlorite are not extensively documented in publicly available literature, its oxidizing potential can be thoroughly understood by examining the well-characterized properties of the chlorite ion (ClO₂⁻). This guide provides a comprehensive overview of the core principles governing the oxidizing capacity of this compound, including its chemical properties, reactivity, and the underlying electrochemical principles. It also details generalized experimental protocols for determining oxidizing potential and presents hypothetical reaction pathways.

Introduction

This compound is a white, crystalline solid that is a powerful oxidizer.[2] Its utility as an oxidizing agent is of significant interest in various chemical and pharmaceutical applications. The primary active species responsible for its oxidizing power is the chlorite ion (ClO₂⁻). This document serves as an in-depth technical resource for professionals seeking to understand and harness the oxidizing potential of this compound.

Chemical and Physical Properties

While detailed experimental data for pure this compound is scarce, some fundamental properties have been reported. It is a white granular solid that decomposes in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ca(ClO₂)₂ | [4] |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | White granular solid | [3] |

| Solubility in Water | Decomposes | [2][3] |

| Reactivity | Strong oxidizing agent | [3][4] |

Oxidizing Potential

The oxidizing potential of this compound is fundamentally derived from the electrochemical properties of the chlorite ion. The chlorite ion is a strong oxidizer, as indicated by its standard reduction potential.[5]

Standard Reduction Potential

The key half-reaction that describes the oxidizing ability of the chlorite ion is its conversion to chlorine dioxide (ClO₂). The standard electrode potential (E°) for this pH-independent reaction is +0.954 V versus the Standard Hydrogen Electrode (SHE).[6][7]

Table 2: Standard Reduction Potential of the Chlorite Ion

| Half-Reaction | Standard Potential (E°) vs. SHE | Reference |

| ClO₂(g) + e⁻ → ClO₂⁻(aq) | +0.954 V | [6][7] |

This relatively high positive standard reduction potential indicates that the chlorite ion has a strong tendency to accept an electron and be reduced, thereby acting as a potent oxidizing agent.

Reactivity and Reaction Mechanisms

This compound is a reactive compound, particularly in the presence of water, acids, and organic materials.

Decomposition in Water

This compound decomposes in water to produce calcium hydroxide (B78521) and chlorine dioxide, which is itself a powerful and explosive oxidizing gas.[2][3][4]

Reaction: Ca(ClO₂)₂ + H₂O → Ca(OH)₂ + 2ClO₂

Reactivity with Acids

The decomposition of chlorite is accelerated in acidic conditions, leading to the formation of chlorous acid (HClO₂), which is unstable and disproportionates into chlorine dioxide, chlorate, and chloride ions.[8]

Oxidation of Organic Compounds

The chlorite ion, and the chlorine dioxide generated from it, can react with and oxidize a wide range of organic compounds.[9] Electron transfer is the predominant mechanism for these reactions.[10] For instance, chlorite can be used in the oxidation of alcohols.[11]

Below is a generalized logical workflow for the generation of the primary oxidizing species from this compound and its subsequent reaction with an organic substrate.

Caption: Oxidizing species generation from this compound.

Experimental Protocols for Determining Oxidizing Potential

Redox Titration

Redox titration is a common method to determine the concentration of an oxidizing or reducing agent.

Methodology:

-

Preparation of Analyte: A known mass of this compound is dissolved in a suitable solvent. Given its reactivity with water, a non-aqueous solvent or a carefully controlled aqueous system would be necessary.

-

Selection of Titrant: A standardized solution of a reducing agent (e.g., sodium thiosulfate, ferrous ammonium (B1175870) sulfate) is used as the titrant.

-

Indicator: A redox indicator (e.g., starch for iodine-based titrations, or a potentiometer) is used to determine the endpoint of the titration.

-

Titration: The reducing agent is slowly added to the this compound solution until the endpoint is reached, indicating that all the this compound has reacted.

-

Calculation: The concentration and volume of the titrant used are used to calculate the oxidizing capacity of the this compound sample.

Caption: Workflow for Redox Titration.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution.

Methodology:

-

Electrolyte Preparation: A solution of this compound is prepared in a suitable electrolyte solution that can dissolve the salt and support conductivity.

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly from a potential where no reaction occurs to a potential where the chlorite ion is reduced, and then the sweep is reversed.

-

Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

-

Analysis: The potential at which the reduction peak occurs provides information about the reduction potential of the chlorite ion under the experimental conditions. The peak current is related to the concentration of the chlorite.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Incompatibilities: It should be kept away from organic materials, finely divided metals, and acids to prevent fire and explosion hazards.[2][4] It can ignite on contact with potassium thiocyanate (B1210189) and reacts with chlorine to produce explosive chlorine dioxide gas.[2][4] Reaction with ammonia (B1221849) can form shock-sensitive ammonium chlorite.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.[12]

Conclusion

The oxidizing potential of this compound is significant due to the inherent properties of the chlorite ion. While direct, comprehensive data on the bulk compound is limited, a strong understanding of its capabilities can be derived from the well-established electrochemistry of the chlorite anion. The high positive standard reduction potential of the chlorite/chlorine dioxide couple confirms its status as a potent oxidizing agent. Researchers and professionals can utilize standard analytical techniques, such as redox titration and cyclic voltammetry, to quantify its oxidizing strength in specific applications, always adhering to strict safety protocols due to its reactive and hazardous nature.

References

- 1. reddit.com [reddit.com]

- 2. This compound | 14674-72-7 [chemicalbook.com]

- 3. This compound | Ca(ClO2)2 | CID 61757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Chlorite - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Chlorite | 1318-59-8 | Benchchem [benchchem.com]

- 9. ect-journal.kz [ect-journal.kz]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

The Solubility of Calcium Chlorite in Organic Solvents: A Technical Examination of a Data-Scarce Reality

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development often require comprehensive data on the solubility of various compounds to advance their work. This technical guide addresses the topic of calcium chlorite (B76162) solubility in organic solvents, a subject for which quantitative data is notably scarce. The inherent reactivity of calcium chlorite presents significant challenges to traditional solubility measurements, necessitating a detailed exploration of its chemical properties, a comparative analysis with more stable analogs, and an overview of advanced methodologies for solubility determination.

Introduction: The Challenge of this compound

This compound (Ca(ClO₂)₂) is a strong oxidizing agent, a characteristic that defines its interactions with organic compounds.[1][2] This reactivity is a primary reason for the limited availability of solubility data in organic solvents. When in contact with organic materials, this compound poses a significant fire and explosion risk, making standard solubility studies hazardous and complex.[1][2] Finely divided mixtures of this compound with organic substances are highly flammable and can be ignited by friction.[2] Furthermore, the compound is known to decompose in water, reacting to form calcium hydroxide (B78521) and chlorine dioxide, an explosive gas.[1][2][3] This inherent instability complicates the establishment of a stable equilibrium required for accurate solubility measurement.

A closely related compound, calcium hypochlorite (B82951) (Ca(ClO)₂), also demonstrates this reactive nature. It is known to react with or decompose in alcohols, further highlighting the challenges of studying the solubility of such reactive inorganic salts in organic media.[4][5]

Comparative Solubility Data: Calcium Chloride

To provide a frame of reference for the behavior of a more stable calcium salt in organic solvents, the solubility of calcium chloride (CaCl₂) is presented below. Unlike this compound, calcium chloride is not a strong oxidizer and its solubility has been documented in various organic solvents.

| Solvent | Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Methanol (B129727) | CH₃OH | 21.8 | 0 |

| 29.2 | 20 | ||

| 38.5 | 40 | ||

| 51.1 | 75 | ||

| Ethanol | C₂H₅OH | 18.3 | 0 |

| 25.8 | 20 | ||

| 35.3 | 40 | ||

| 56.2 | 70 | ||

| Acetone | C₃H₆O | 0.01 | 20 |

| Pyridine | C₅H₅N | 1.66 | - |

Note: Data compiled from various sources.[6][7]

Experimental Protocols for Determining Solubility of Reactive Salts

Measuring the solubility of highly reactive or unstable compounds like this compound requires specialized experimental designs that prioritize safety and minimize decomposition. Standard methods often need significant modification.

General Experimental Workflow

A general workflow for determining the solubility of a salt in a solvent involves achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved salt.

For a reactive substance like this compound, this process is fraught with challenges. The "equilibration" step may be impossible to achieve if the solute is continuously reacting with the solvent. The "concentration analysis" would need to be able to distinguish between the dissolved salt and any reaction products.

Considerations for Reactive Systems

For reactive compounds, the following modifications to standard protocols are crucial:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.

-

Low Temperatures: Conducting experiments at low temperatures can help to slow down the rate of decomposition or reaction.

-

Rapid Analysis: Analytical techniques that allow for rapid determination of concentration are preferred to minimize the impact of degradation over time.

-

Indirect Methods: In some cases, indirect methods that do not require direct contact between the solute and the analytical instrument may be necessary.

Theoretical and Computational Approaches

Given the experimental difficulties, theoretical and computational methods offer an alternative avenue for estimating the solubility of unstable compounds.

Computational Solubility Prediction

Molecular dynamics (MD) simulations can be employed to predict the solubility of salts.[8][9][10] This approach involves simulating the interactions between the solute and solvent molecules at an atomic level to determine the free energy of dissolution.

While powerful, the accuracy of these predictions is highly dependent on the quality of the force field parameters used to describe the molecular interactions.[11] For a reactive species like this compound, developing accurate force fields that can account for chemical reactions would be a significant challenge.

Logical Framework for Assessing Solubility of Reactive Compounds

The decision-making process for determining the solubility of a potentially reactive inorganic salt in an organic solvent involves a series of logical steps and considerations.

Conclusion

The solubility of this compound in organic solvents remains an area with a significant data gap, primarily due to the compound's high reactivity. Direct experimental determination of its solubility is challenging and potentially hazardous. For researchers and professionals requiring such data, a combination of approaches is recommended:

-

Assume Reactivity: In the absence of data to the contrary, it should be assumed that this compound will react with most organic solvents, particularly those that are easily oxidized.

-

Utilize Analog Data with Caution: While the solubility data of stable analogs like calcium chloride can provide some context, it should not be used as a direct substitute for this compound data.

-

Consider Advanced Methodologies: For critical applications, investing in specialized and safe experimental setups or advanced computational studies may be the only viable options for obtaining solubility estimates.

Further research into the stabilization of this compound or the development of novel, safe methods for measuring the solubility of reactive compounds is needed to fill this knowledge gap.

References

- 1. This compound | 14674-72-7 [chemicalbook.com]

- 2. This compound | Ca(ClO2)2 | CID 61757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. byjus.com [byjus.com]

- 5. Calcium hypochlorite | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. calcium chloride - methanol (1/3) [chemister.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

Theoretical Investigation of the Chlorite Ion (ClO₂⁻) Structure: A Technical Guide

Executive Summary

The chlorite (B76162) ion (ClO₂⁻), the conjugate base of chlorous acid, is a significant oxyanion of chlorine with a +3 oxidation state.[1] It plays a crucial role as a strong oxidizing agent in various industrial processes, including the bleaching of textiles and paper pulp.[1] Understanding its molecular structure, bonding, and vibrational dynamics is fundamental to elucidating its reactivity and potential applications. This technical guide provides an in-depth analysis of the chlorite ion's structure through the lens of theoretical and computational chemistry. It consolidates data from various theoretical models, details the computational protocols used for their investigation, and presents key structural and spectroscopic parameters in a comparative format.

Molecular Geometry and Bonding Theories

The fundamental structure of the chlorite ion can be understood through established chemical bonding theories, which provide a foundational model that is further refined by complex computational methods.

Lewis Structure and Resonance

The chlorite ion consists of a central chlorine atom bonded to two oxygen atoms and carries a net charge of -1. The total number of valence electrons is 20 (7 from Cl, 6 from each O, and 1 for the negative charge).[2] The most stable Lewis structure involves one single bond, one double bond, and two lone pairs on the central chlorine atom to minimize formal charges.[3] This arrangement, however, necessitates the consideration of resonance. The double bond is delocalized across both oxygen atoms, meaning the true structure is a hybrid of the two resonance forms. This results in an average bond order of 1.5 for each Cl-O bond.[4]

VSEPR Theory and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central chlorine atom has four electron domains: two bonding pairs and two lone pairs. These domains arrange themselves in a tetrahedral electron geometry to minimize repulsion.[5] However, the molecular geometry, which only considers the positions of the atoms, is described as bent or V-shaped .[4][5][6] The presence of two lone pairs exerts greater repulsive forces than bonding pairs, compressing the O–Cl–O bond angle to be slightly less than the ideal tetrahedral angle of 109.5°.[2][5][6] The central chlorine atom is considered to be sp³ hybridized to accommodate the four electron domains.[5]

Computational and Experimental Data

Quantum mechanical calculations provide precise quantitative data on the geometric and vibrational properties of the chlorite ion. These theoretical values can be compared with available experimental data for validation.

Molecular Geometry

Theoretical calculations and experimental observations converge on a bent molecular structure. Key geometric parameters are summarized below.

| Parameter | Experimental Value | Theoretical Value (Method) | Source |

| Cl-O Bond Length | 156 pm | ~149 pm | [1],[4] |

| O-Cl-O Bond Angle | 111° | ~109.5° (or slightly less) | [1],[2][4][5] |

Note: Theoretical values are often approximations cited in general chemistry resources; specific computational papers may provide more precise values dependent on the level of theory.

Vibrational Frequencies

The chlorite ion has three fundamental vibrational modes: a symmetric stretch (ν₁), a bending mode (ν₂), and an asymmetric stretch (ν₃). These frequencies can be calculated using computational methods and are crucial for interpreting infrared and Raman spectra.

| Vibrational Mode | Symmetry | Calculated Harmonic Frequency (cm⁻¹) | Computational Method | Source |

| Symmetric Stretch (ν₁) | A₁ | 565 | B3LYP/6-31G* | |

| Bending (ν₂) | A₁ | Data not available in search results | - | - |

| Asymmetric Stretch (ν₃) | B₂ | Data not available in search results | - | - |

Theoretical Methodologies and Workflows

The quantitative data presented above are derived from sophisticated computational protocols. Understanding these methods is essential for evaluating the reliability of the theoretical predictions.

Computational Protocols

Ab initio (from first principles) and Density Functional Theory (DFT) are the primary classes of methods used to investigate molecular structures and properties.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is crucial for accurate predictions.

-

Density Functional Theory (DFT): A widely used method that models electron correlation through functionals of the electron density. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines HF exchange with DFT exchange-correlation.[7]

-

Basis Sets: Both HF and DFT methods require a basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d) or 6-311+G(d,p) , where the numbers describe the number of functions used for core and valence electrons, and the letters in parentheses denote the addition of polarization and diffuse functions for improved accuracy.[7][8][9]

-

Geometry Optimization: This is the process of computationally finding the lowest energy arrangement of atoms, which corresponds to the equilibrium molecular structure.

-

Frequency Calculations: After optimization, a frequency calculation is performed to confirm the structure is a true minimum (no imaginary frequencies) and to predict the vibrational frequencies and their corresponding infrared and Raman intensities.

The workflow for such an investigation is depicted below.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory provides a delocalized view of electron distribution and bonding. The 3s and 3p orbitals of chlorine combine with the 2s and 2p orbitals of the two oxygen atoms to form a series of bonding, non-bonding, and anti-bonding molecular orbitals. This delocalized picture is essential for explaining the electronic structure and stability of the ion.

The diagram below illustrates a simplified qualitative MO energy level scheme for the valence orbitals of ClO₂⁻.

Conclusion

The structure of the chlorite ion is well-described by theoretical models as a bent, sp³-hybridized molecule with significant resonance delocalization. Computational methods, particularly DFT with functionals like B3LYP, provide robust tools for calculating precise geometric parameters and vibrational frequencies that are essential for spectroscopic identification and reactivity studies. The combination of foundational bonding theories and advanced computational analysis offers a comprehensive picture of the chlorite ion, providing valuable insights for researchers in chemistry and related fields.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]

- 8. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]

- 9. researchgate.net [researchgate.net]

The Synthesis and Discovery of Calcium Chlorite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chlorite (B76162), Ca(ClO₂)₂, is an inorganic salt of chlorous acid. Unlike its close relative, calcium hypochlorite, a widely used bleaching and disinfecting agent, calcium chlorite is not a commercially significant compound. Its history is intrinsically linked to the discovery and characterization of chlorous acid and the chlorite anion. This technical guide provides a comprehensive overview of the known synthesis methods for this compound, its discovery, and its chemical properties, with a focus on laboratory-scale preparation. Due to its limited commercial availability and application, this document will primarily focus on theoretical and experimental aspects rather than industrial-scale production or established roles in drug development.

Introduction: The Elusive History of this compound

The history of this compound is not well-documented, largely because it has never been a compound of significant industrial or commercial interest. Its story is therefore intertwined with the broader history of chlorine oxyanions. The discovery of the chlorite anion (ClO₂⁻) and its corresponding acid, chlorous acid (HClO₂), laid the groundwork for the potential synthesis of its various salts, including this compound.

Chlorous acid is the least stable of the chlorine oxoacids and is known only in aqueous solution at low concentrations.[1][2] Consequently, it is not a commercial product. The instability of chlorous acid has historically posed a significant challenge to the straightforward synthesis of its salts. Sodium chlorite (NaClO₂) is the only commercially important chlorite salt, primarily used for generating chlorine dioxide for bleaching and water treatment.[1] The synthesis and isolation of other chlorite salts, such as this compound, have remained largely in the realm of academic and laboratory-scale chemistry.

The first preparations of chlorites likely followed the characterization of chlorous acid. While specific dates and individuals associated with the first synthesis of this compound are not readily found in historical records, it can be inferred that its preparation would have been attempted by reacting a source of calcium ions with a solution of chlorous acid, the latter being prepared in situ.

Synthesis of this compound: Experimental Protocols

The primary route for synthesizing this compound involves the reaction of chlorous acid with a calcium salt, typically calcium carbonate. Given the instability of chlorous acid, it is generated immediately prior to its use in the synthesis.

General Principle

The synthesis is based on the acid-base reaction between the weak, unstable chlorous acid and a basic calcium salt. The reaction with calcium carbonate is favorable as it produces carbon dioxide, which can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol: Preparation of this compound from Calcium Carbonate and Chlorous Acid

This protocol describes a laboratory-scale synthesis of this compound hexahydrate.

Materials:

-

Sodium chlorite (NaClO₂)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Calcium carbonate (CaCO₃), finely powdered

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH indicator paper

Procedure:

-

Preparation of Chlorous Acid Solution:

-

A solution of sodium chlorite is carefully acidified to produce a solution of chlorous acid. This step must be performed in a well-ventilated fume hood due to the potential for the formation of chlorine dioxide gas.

-

A cooled, dilute solution of sulfuric acid is slowly added to a stirred, chilled aqueous solution of sodium chlorite. The temperature should be maintained below 5°C using an ice bath to minimize the decomposition of chlorous acid.

-

The reaction is: 2NaClO₂(aq) + H₂SO₄(aq) → 2HClO₂(aq) + Na₂SO₄(aq)

-

-

Reaction with Calcium Carbonate:

-

To the freshly prepared and chilled chlorous acid solution, finely powdered calcium carbonate is added portion-wise with continuous stirring.

-

Effervescence will be observed due to the release of carbon dioxide gas. The addition of calcium carbonate should be slow enough to control the foaming.

-

The reaction is: CaCO₃(s) + 2HClO₂(aq) → Ca(ClO₂)₂(aq) + H₂O(l) + CO₂(g)

-

The addition of calcium carbonate is continued until the effervescence ceases and the pH of the solution is neutral to slightly alkaline, indicating that all the chlorous acid has been consumed.

-

-

Isolation of this compound:

-

The resulting solution contains dissolved this compound and a precipitate of sodium sulfate (B86663) (if sulfuric acid was used to generate chlorous acid) and any unreacted calcium carbonate.

-

The mixture is filtered to remove the solid impurities.

-

The clear filtrate containing the aqueous this compound is then carefully concentrated under reduced pressure at a low temperature to induce crystallization of this compound hexahydrate (Ca(ClO₂)₂·6H₂O).

-

The crystals are collected by filtration and washed with a small amount of ice-cold water.

-

-

Drying:

-

The collected crystals are dried in a desiccator over a suitable drying agent. Heating should be avoided as it can lead to decomposition.

-

Quantitative Data

Due to the limited research and lack of industrial production of this compound, extensive quantitative data on its synthesis is not available in the literature. The following table provides the theoretical molar masses and key properties of the reactants and products involved in the described synthesis.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Sodium Chlorite | NaClO₂ | 90.44 | White, crystalline solid; soluble in water. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Strong acid; corrosive. |

| Calcium Carbonate | CaCO₃ | 100.09 | White, insoluble solid. |

| Chlorous Acid | HClO₂ | 68.46 | Unstable weak acid; exists only in solution.[2] |

| This compound | Ca(ClO₂)₂ | 174.98 | White crystalline solid. |

| Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid; soluble in water. |

| Carbon Dioxide | CO₂ | 44.01 | Colorless gas. |

Visualizations

Logical Workflow for Laboratory Synthesis of this compound

Caption: Logical workflow for the laboratory synthesis of this compound.

Applications in Drug Development and Signaling Pathways